2-(2-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol
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Overview
Description
The compound “2-(2-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol” is a complex organic molecule. It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have attracted attention in medicinal chemistry due to their significant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazolo[1,5-a]pyrimidin-7-yl core, which is substituted at the 3-position by a 4-fluorophenyl group and at the 5-position by a methyl group. The 2-position of the pyrazolo[1,5-a]pyrimidin-7-yl core is also substituted by a trifluoromethyl group .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction has been used in the synthesis of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to have a high molecular weight and may exhibit strong interactions with biological targets due to the presence of multiple aromatic rings and fluorine atoms .Future Directions
The future research directions for this compound could include further exploration of its biological activity, particularly its potential role in the treatment of neurodegenerative disorders. Additionally, the development of more efficient synthetic routes and the exploration of its photophysical properties could also be areas of future research .
Mechanism of Action
Target of Action
The primary target of this compound is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the body, the other being estrogen receptor α (ERα). These receptors play crucial roles in numerous biological processes, including the regulation of the reproductive system, cardiovascular system, bone metabolism, and brain function .
Mode of Action
This compound acts as a full antagonist for ERβ . It binds to ERβ with a 36-fold selectivity over ERα . As an antagonist, it blocks the action of endogenous estrogens (natural hormones in the body), thereby inhibiting the activation of ERβ .
Biochemical Pathways
Upon binding to ERβ, the compound interferes with the normal signaling pathways mediated by this receptor. For instance, it has been shown to reduce follicle-stimulating hormone (FSH)-mediated cAMP production by 80% .
Pharmacokinetics
It is soluble in dmso at a concentration of 5 mg/ml , suggesting that it may have good bioavailability.
Result of Action
The antagonistic action of this compound on ERβ can have various molecular and cellular effects. For example, it has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that blocking ERβ can have a proliferative effect in certain types of cancer cells.
Biochemical Analysis
Biochemical Properties
It’s structurally similar to PHTPP, a selective estrogen receptor β (ERβ) full antagonist . This suggests that it may interact with similar enzymes, proteins, and other biomolecules .
Cellular Effects
Given its structural similarity to PHTPP, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to PHTPP, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[2-[[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O2/c1-11-10-14(23-6-8-28-9-7-27)26-17(24-11)15(16(25-26)18(20,21)22)12-2-4-13(19)5-3-12/h2-5,10,23,27H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACHONFFNLQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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